5-Lipoxygenase (5-LOX) Inhibition: 167405-19-8 Is Essentially Inactive, Enabling Use as a Selectivity Control
In a direct ChEMBL-curated binding assay, 1-(2-ethyl-4-methyloxazol-5-yl)ethanone (167405-19-8) exhibited an IC₅₀ exceeding 10,000 nM against human recombinant 5-LOX, measured via reduction of all‑trans LTB₄ and 5‑HETE formation [1]. In marked contrast, the oxazole-containing 5-LOX inhibitor 'Oxazole 24' (an N‑aryl‑5‑aryloxazol-2‑amine derivative) demonstrated IC₅₀ values of 0.08 µM in mouse macrophages, 0.8 µM in human peripheral monocytes, and 1.2 µM in human whole blood under comparable in vitro conditions [2]. This >125‑fold difference in potency (using the most sensitive human cellular assay) establishes that the 2‑ethyl‑4‑methyl‑5‑acetyl substitution pattern abolishes 5‑LOX engagement, a property exploitable in selectivity profiling.
| Evidence Dimension | 5-LOX inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM (human recombinant 5-LOX) |
| Comparator Or Baseline | Oxazole 24: IC₅₀ = 0.08 µM (mouse macrophage), 0.8 µM (human monocyte), 1.2 µM (human whole blood) |
| Quantified Difference | >125‑fold lower potency (vs. human monocyte assay); ~8.3‑fold higher IC₅₀ than the highest comparator IC₅₀ in whole blood |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); cellular assays in mouse macrophages, human peripheral monocytes, and human whole blood (A23187 stimulation) |
Why This Matters
167405-19-8 can serve as an inert negative control or scaffold for designing selectivity panels, avoiding the confounding 5‑LOX activity that plagues many other oxazole derivatives.
- [1] BindingDB BDBM50591538 (CHEMBL5205807). IC₅₀ > 10,000 nM for human recombinant 5-LOX. Assay: inhibition of all-trans LTB₄ and 5-HETE formation. View Source
- [2] Crawley GC, Briggs MT, et al. J. Med. Chem. 1992, 35, 2600–2609. Oxazole 24: 5-LOX IC₅₀ 0.08 μM (mouse macrophage), 0.8 μM (human monocyte), 1.2 μM (human whole blood). View Source
